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molecular formula C12H16O2 B8448061 4-Hydroxy-3-methyl-pentanophenone

4-Hydroxy-3-methyl-pentanophenone

Cat. No. B8448061
M. Wt: 192.25 g/mol
InChI Key: MSVGICDBKOMBPY-UHFFFAOYSA-N
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Patent
US04230596

Procedure details

108 g (1 mole) of orthocresol are added to a liter of nitrobenzene. The solution is cooled to 0° C. and 280 g (2.1 moles) of powdered aluminium chloride are added over a period of one hour (while stirring). While still stirring and at 0° C., 120.5 g (1 mole) of valeryl chloride are added over a period of one hour 30 minutes. The temperature of the solution is left for about 12 hours at this temperature. The solution is then poured into a mixture of 1 kg of ice and 500 ml of 37% hydrochloric acid. The mixture is stirred for one hour and the organic phase is decanted. It is whashed with 5 N hydrochloric acid and then with deionized water.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
120.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5]C=[CH:3][CH:2]=1.[N+]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-])=O.[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)(=[O:27])CCCC>Cl>[OH:7][CH:6]([CH3:5])[CH:1]([CH3:8])[CH2:2][C:3]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:27] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
280 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
120.5 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Step Four
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
(while stirring)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
While still stirring and at 0° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is decanted

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
OC(C(CC(=O)C1=CC=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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